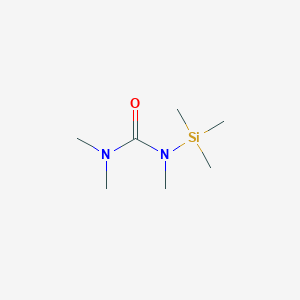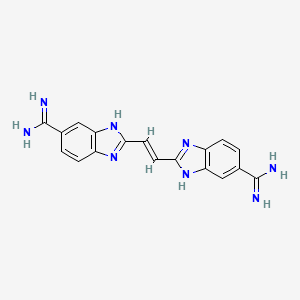![molecular formula C12H16ClN B14464436 2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine CAS No. 66162-69-4](/img/structure/B14464436.png)
2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a chlorophenyl group attached to a methylpyrrolidine ring
Vorbereitungsmethoden
The synthesis of 2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction conditions and ensure high yields and purity.
Analyse Chemischer Reaktionen
2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various medical conditions, including neurological disorders.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism of action of 2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects for neurological conditions.
Vergleich Mit ähnlichen Verbindungen
2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine can be compared with other similar compounds, such as:
2-[(2-Chlorophenyl)methyl]-1-ethylpyrrolidine: This compound has an ethyl group instead of a methyl group attached to the pyrrolidine ring, which may result in different chemical and biological properties.
2-[(2-Chlorophenyl)methyl]-1-methylpiperidine:
Eigenschaften
CAS-Nummer |
66162-69-4 |
|---|---|
Molekularformel |
C12H16ClN |
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C12H16ClN/c1-14-8-4-6-11(14)9-10-5-2-3-7-12(10)13/h2-3,5,7,11H,4,6,8-9H2,1H3 |
InChI-Schlüssel |
YGWNSMNBSSEOTC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


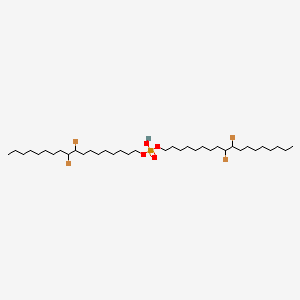
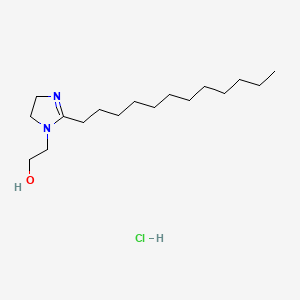
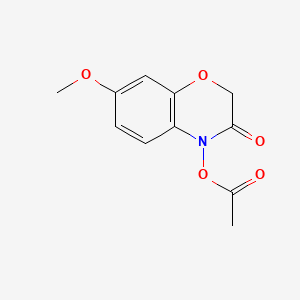
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
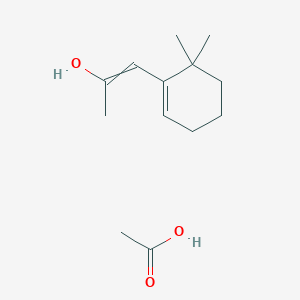
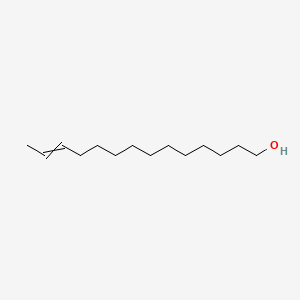
![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)

![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)

